

A Comparative Guide to KZR-504 and KZR-616 in Autoimmune Models

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Compound of Interest

Compound Name: KZR-504

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This guide provides an objective comparison of the preclinical performance of two selective immunoproteasome inhibitors, **KZR-504** and KZR-616, in the context of autoimmune disease models. The information herein is compiled from publicly available scientific literature and aims to delineate the distinct mechanisms of action and resulting therapeutic potential of these compounds.

Executive Summary

KZR-504 and KZR-616 are both epoxyketone-based inhibitors of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced during inflammatory responses. However, they possess fundamentally different inhibitory profiles, which dictates their efficacy in autoimmune models.

- **KZR-504** is a highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or $\beta 1i$) subunit of the immunoproteasome. Preclinical data indicates that selective inhibition of LMP2 alone is insufficient to produce a significant anti-inflammatory effect, as evidenced by a lack of impact on pro-inflammatory cytokine production.
- KZR-616 (Zetopomib) is a dual inhibitor, targeting both the LMP7 ($\beta 5i$) and LMP2 ($\beta 1i$) subunits. This dual inhibition has been shown to be critical for broad anti-inflammatory activity, leading to potent cytokine suppression and significant efficacy in preclinical models of autoimmune diseases, such as lupus nephritis.

The following sections provide a detailed breakdown of the available experimental data for each compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for **KZR-504** and KZR-616.

Table 1: In Vitro Inhibitory Activity

Compound	Target Subunit(s)	IC50 (nM)	Selectivity	Reference
KZR-504	LMP2 (β1i)	51	>80-fold vs. LMP7	[1] [2]
LMP7 (β5i)	4,274	[1]		
β1c	46,270	~908-fold vs. β1c	[2] [3]	
KZR-616	hLMP7 (β5i)	39	-	[4]
mLMP7 (β5i)	57	-	[4]	
hLMP2 (β1i)	131	-	[4]	
mLMP2 (β1i)	179	-	[4]	
MECL-1 (β2i)	623	-	[4]	
β5c	688	-	[4]	

h: human, m: mouse

Table 2: In Vitro Effects on Cytokine Production in Human PBMCs

Compound	Concentration	Stimulation	Effect on Pro-inflammatory Cytokines	Reference
KZR-504	Not specified	Lipopolysaccharide (LPS)	Little to no effect on cytokine production	[1][5]
KZR-616	500 nM	LPS or anti-CD3/anti-CD28	Blocked production of >30 pro-inflammatory cytokines (e.g., TNF- α , GM-CSF, IL-6, IL-12/IL-23 p40)	[6][7][8]

Table 3: In Vivo Efficacy in NZB/W F1 Mouse Model of Lupus Nephritis (KZR-616)

Treatment Group	Dosing Regimen	Proteinuria Outcome	Anti-dsDNA IgG Levels	Reference
Vehicle	IV, three times a week for 13 weeks	Progression to severe proteinuria	-	[6]
KZR-616	5 mg/kg IV or 10 mg/kg SC, three times a week for 13 weeks	Complete and durable resolution of proteinuria	Significantly reduced	[6][9]
KZR-616	10 mg/kg IV, once weekly	Similar reduction in proteinuria to the three times a week schedule	Not specified	[6]

No in vivo efficacy data for **KZR-504** in autoimmune models has been identified in the searched literature.

Experimental Protocols

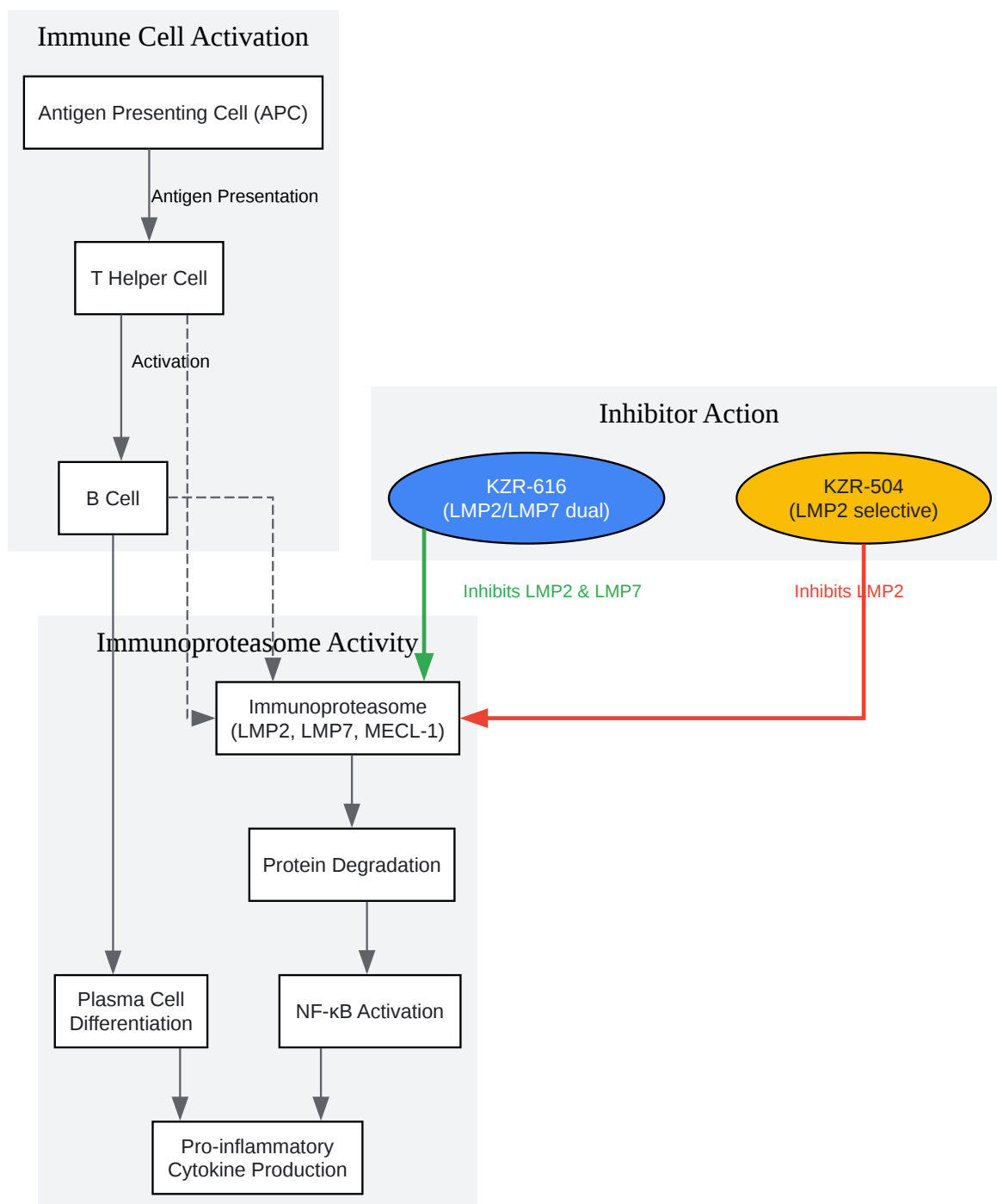
In Vivo Lupus Nephritis Model (KZR-616)

- Animal Model: Female NZB/W F1 mice, 24-26 weeks of age, with established disease (proteinuria positive and anti-IgG dsDNA antibody positive) were used.[\[6\]](#)
- Treatment Groups:
 - Vehicle (10% hydroxypropyl-beta cyclodextrin) administered intravenously (IV).[\[6\]](#)
 - KZR-616 administered at 5 mg/kg IV or 10 mg/kg subcutaneously (SC) three times per week for 13 consecutive weeks.[\[6\]](#)
 - KZR-616 administered at 7.5 mg/kg once a week for 13 consecutive weeks.[\[6\]](#)
- Endpoint Measurements:
 - Proteinuria: Monitored to evaluate the severity of nephritis.[\[10\]](#)
 - Autoantibodies: Serum levels of anti-dsDNA IgG and total IgG were measured.[\[6\]](#)
 - Histology: Kidneys were harvested, stained with hematoxylin and eosin, and assessed for glomerular nephritis, sclerosis, tubular changes, and lymphoid infiltrates.[\[9\]](#)[\[10\]](#) Renal IgG deposition was also evaluated.[\[11\]](#)
 - Gene Expression Analysis: RNA was extracted from spleens and kidneys after 11 weeks of treatment and evaluated by RNA sequencing.[\[10\]](#)

In Vitro Cytokine Production Assay (KZR-616)

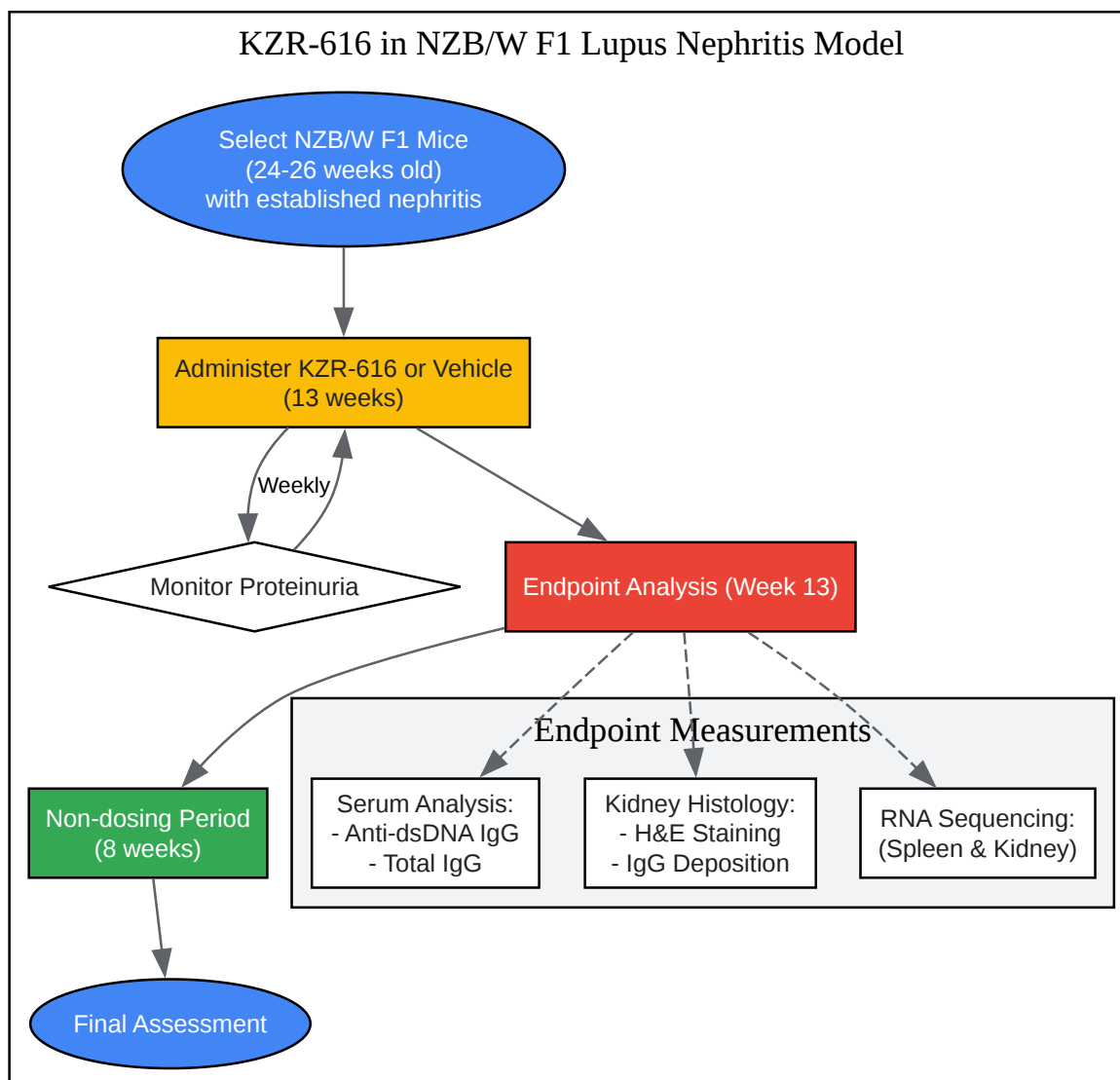
- Cells: Human peripheral blood mononuclear cells (PBMCs).[\[6\]](#)
- Treatment: PBMCs were exposed to 500 nM KZR-616 for 1 hour.[\[6\]](#)
- Stimulation: Following treatment, cells were stimulated for 24 hours with either lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.[\[6\]](#)
- Analysis: Cytokine levels in the supernatant were measured.[\[6\]](#)

Mandatory Visualization



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Caption: Signaling pathway of immunoproteasome inhibition.



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